10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene
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Overview
Description
Benzo[1,2-b:5,4-b’]bis1benzothiophene is an aromatic organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is characterized by its fused ring structure, which includes two benzothiophene units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2-b:5,4-b’]bis1benzothiophene typically involves the formation of the fused ring system through cyclization reactions. One common method involves the use of triflic acid-induced ring-closure reactions. For example, starting from a precursor such as 1,4-dibromo-2,5-bis(trimethylsilylethynyl)benzene, the compound can be synthesized through a series of steps involving lithiation, nucleophilic substitution, and cyclization .
Industrial Production Methods
Industrial production methods for Benzo[1,2-b:5,4-b’]bis1 the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production, potentially involving continuous flow chemistry techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Benzo[1,2-b:5,4-b’]bis1benzothiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like bromine, chlorine, and various alkylating agents are employed under conditions such as Friedel-Crafts alkylation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzo[1,2-b:5,4-b’]bis1benzothiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Mechanism of Action
The mechanism of action of Benzo[1,2-b:5,4-b’]bis1benzothiophene is primarily related to its electronic properties. The compound’s fused ring structure allows for extensive π-conjugation, which facilitates electron delocalization. This property is crucial for its function as an organic semiconductor, where it can efficiently transport charge carriers. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed that the compound interacts with various cellular components through π-π stacking and other non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: A simpler structure with one benzothiophene unit.
Benzo[c]thiophene: An isomer with a different ring fusion pattern.
Dibenzothiophene: Contains two benzene rings fused to a central thiophene ring.
Uniqueness
Benzo[1,2-b:5,4-b’]bis1benzothiophene is unique due to its extended π-conjugation and the presence of two benzothiophene units, which enhance its electronic properties. This makes it particularly suitable for applications in organic electronics, where high charge carrier mobility and stability are essential .
Properties
Molecular Formula |
C18H10S2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
10,14-dithiapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),2,4,6,8,11,15,17,19-nonaene |
InChI |
InChI=1S/C18H10S2/c1-3-7-15-11(5-1)13-9-14-12-6-2-4-8-16(12)20-18(14)10-17(13)19-15/h1-10H |
InChI Key |
BRSOTWFOYHMQHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)SC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)SC5=CC=CC=C54 |
Origin of Product |
United States |
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